2-(Aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with butyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials that require durability and resistance to environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this polymer typically involves free radical polymerization. The monomers, 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, butyl 2-methyl-2-propenoate, and methyl 2-methyl-2-propenoate, are polymerized using initiators such as peroxides or azo compounds. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are carefully controlled to ensure consistent product quality. The polymer is then purified and processed into its final form, which may include extrusion, molding, or coating applications .
Chemical Reactions Analysis
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can break down the polymer into smaller fragments.
Substitution: The aziridine group in the polymer can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carbonyl and carboxyl derivatives.
Reduction: Smaller polymer fragments.
Substitution: Various aziridine derivatives.
Scientific Research Applications
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of this polymer involves its ability to form strong covalent bonds with various substrates. The aziridine group can react with nucleophiles, leading to cross-linking and the formation of a durable network. This cross-linking enhances the mechanical properties and chemical resistance of the polymer .
Comparison with Similar Compounds
Similar Compounds
Poly(methyl methacrylate): Known for its optical clarity and resistance to UV light.
Poly(butyl acrylate): Offers flexibility and good adhesion properties.
Poly(ethylene glycol dimethacrylate): Used for its biocompatibility and hydrophilicity.
Uniqueness
The unique combination of monomers in 2-Propenoic acid, 2-methyl-, 2-(1-aziridinyl)ethyl ester, polymer with butyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate provides a balance of mechanical strength, chemical resistance, and flexibility. This makes it particularly suitable for applications requiring durable and resilient materials .
Properties
CAS No. |
42846-12-8 |
---|---|
Molecular Formula |
C21H35NO6 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl 2-methylprop-2-enoate;butyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9-3-4-9;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,3-6H2,2H3;2,4-6H2,1,3H3;1H2,2-3H3 |
InChI Key |
VVNYIXGTEJCRFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN1CC1 |
Related CAS |
42846-12-8 |
Origin of Product |
United States |
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